1-Benzyl-4-methylenepiperidine
Overview
Description
1-Benzyl-4-methylenepiperidine is an organic compound with the molecular formula C₁₃H₁₇N This compound is a derivative of piperidine, a six-membered heterocyclic amine The structure of this compound includes a benzyl group attached to the nitrogen atom and a methylene group at the fourth position of the piperidine ring
Preparation Methods
1-Benzyl-4-methylenepiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine-4-one with a suitable reagent to introduce the methylene group at the fourth position. This reaction typically requires the use of strong bases such as n-butyllithium in tetrahydrofuran under inert atmosphere conditions . Another method involves the reduction of 1-benzyl-4-piperidone followed by a Wittig olefination reaction to introduce the methylene group . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-4-methylenepiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylene positions, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines.
Scientific Research Applications
1-Benzyl-4-methylenepiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylenepiperidine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
1-Benzyl-4-methylenepiperidine can be compared with other similar compounds, such as:
Piperidine: A simpler structure without the benzyl and methylene groups, used widely in organic synthesis.
1-Benzylpiperidine: Lacks the methylene group at the fourth position, used as an intermediate in pharmaceutical synthesis.
4-Methylenepiperidine: Lacks the benzyl group, used in the synthesis of various organic compounds
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-methylidenepiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQISCXGOINND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396952 | |
Record name | 1-benzyl-4-methylenepiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109105-86-4 | |
Record name | 1-benzyl-4-methylenepiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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